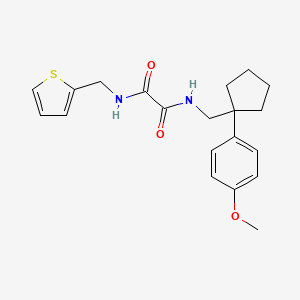

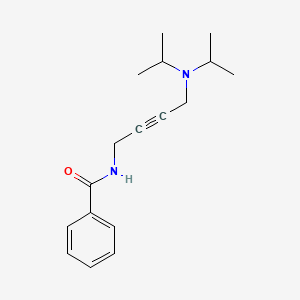

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. It is a synthetic compound that belongs to the class of acrylamide derivatives and has been studied extensively for its various biological activities.

Aplicaciones Científicas De Investigación

1. Potential in Cancer Research and Therapy

(E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide has potential applications in cancer research, particularly as a cytotoxic agent against various human cancer cell lines. For instance, similar compounds have shown promising cytotoxicity, especially against human lung adenocarcinoma epithelial cell lines, indicating their potential as anticancer agents. These compounds have been observed to induce cell-cycle effects and apoptotic cell death in cancer cells (Kamal et al., 2014).

2. Applications in Biochemical Research

Compounds related to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide are used in biochemical research for their ability to interact with proteins. For example, acrylamide has been used as an efficient quencher of tryptophanyl fluorescence, which is a method for sensing the degree of exposure of tryptophan residues in proteins. This technique is useful for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).

3. Role in Chemical Synthesis and Material Science

Acrylamide derivatives, including those similar to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide, are significant in the field of chemical synthesis and materials science. They have been explored for their corrosion inhibition properties and their potential use in various industrial applications. For instance, some acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic solutions (Abu-Rayyan et al., 2022).

4. Applications in Polymer Science

Related acrylamide-based polymers have been developed for enhanced oil recovery, indicating the relevance of these compounds in polymer science. These polymers exhibit properties like excellent thickening, shear stability, and salt tolerance, making them useful in various industrial processes (Gou et al., 2015).

5. Potential as Chemosensors

Compounds structurally related to (E)-3-(4-fluorophenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acrylamide have been studied for their potential as chemosensors. These compounds can selectively recognize and bind to specific cations, suggesting their use in detecting and quantifying various ions (Hranjec et al., 2012).

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O3S/c19-14-7-4-12(5-8-14)6-9-17(23)21-18-20-16(11-26-18)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,20,21,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLGIUMULCACGI-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)

![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)